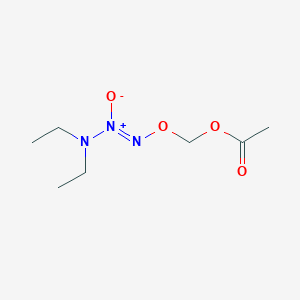

Diethylamine NONOate/AM

Description

Foundational Significance of Nitric Oxide (NO) in Biological Regulation

Beyond its vascular effects, NO functions as a neurotransmitter in the brain and peripheral nerves. revistanefrologia.com In the immune system, it is a key component of the innate immune response, utilized by macrophages to combat pathogens like viruses and bacteria. nih.govnih.gov The biological effects of NO are often concentration-dependent; lower concentrations typically promote cell survival and proliferation, while higher levels can lead to cell cycle arrest or apoptosis. nih.gov The discovery of NO's role as a signaling molecule was so profound that it was named "Molecule of the Year" in 1992, and the research leading to the elucidation of its cardiovascular functions was awarded the Nobel Prize in 1998. wikipedia.orgencyclopedia.pub

Strategic Role of Exogenous Nitric Oxide Donors in Experimental Systems

The intrinsic properties of nitric oxide—its gaseous state, short half-life of just a few seconds in the blood, and high reactivity—make studying its endogenous activity exceptionally challenging. wikipedia.orgnih.gov To overcome these hurdles, researchers employ exogenous nitric oxide donors, which are compounds that release NO under specific conditions. nih.govnih.gov These donors provide a reliable and controllable source of NO, allowing for precise experimental manipulation. sigmaaldrich.com

The use of NO donors is a critical strategy to investigate the molecule's diverse biological activities. nih.gov By introducing a known quantity of NO into a biological system, scientists can observe its effects on cellular processes, from gene expression to protein function. nih.gov This approach has been instrumental in defining the signaling pathways that NO modulates. nih.gov Different classes of NO donors exist, each with distinct mechanisms and rates of NO release, providing a versatile toolkit for researchers. nih.govnih.gov

Diethylamine (B46881) NONOate/AM as a Preeminent Tool in Nitric Oxide Research

Among the various NO donors, Diethylamine NONOate/AM stands out as a particularly valuable tool for investigating intracellular NO signaling. It belongs to the class of diazeniumdiolates, also known as NONOates, which are known for their ability to spontaneously release NO in aqueous solutions. nih.govsigmaaldrich.com

What makes this compound especially useful is its chemical modification. The "AM" (acetoxymethyl ester) group renders the molecule cell-permeable. merckmillipore.com Once inside the cell, intracellular enzymes called esterases cleave the AM group. This cleavage traps the active Diethylamine NONOate molecule within the cell, where it then decomposes to release nitric oxide directly into the intracellular environment. merckmillipore.com This mechanism allows researchers to bypass the cell membrane and study the specific effects of NO originating from within the cell. This compound is noted for releasing approximately 1.83 moles of NO for every mole of the parent compound. merckmillipore.commerckmillipore.com Its ability to provide a controlled, intracellular source of NO makes this compound an indispensable tool in the ongoing exploration of nitric oxide's complex role in biology and medicine.

Chemical Properties and Research Applications

To facilitate its use in experimental settings, the key properties of this compound are well-characterized.

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₇H₁₅N₃O₄ | merckmillipore.com |

| Molecular Weight | 205.21 g/mol | merckmillipore.com |

| Appearance | Yellow liquid | merckmillipore.com |

| Solubility | Soluble in DMSO | merckmillipore.com |

| Mechanism | Cell-permeable prodrug; releases NO intracellularly after cleavage by esterases. | merckmillipore.com |

| NO Molar Ratio | Releases ~1.83 moles of NO per mole of compound. | merckmillipore.com |

Detailed Research Findings

The unique properties of Diethylamine NONOate and its derivatives have led to their use in a variety of research contexts, providing significant insights into the biological effects of nitric oxide.

| Area of Research | Key Finding | Compound Used | Source |

|---|---|---|---|

| Antimicrobial Activity | Demonstrated the ability to inhibit the growth of Escherichia coli, achieving a 99.9% reduction in bacterial growth. | Diethylamine NONOate | nih.govmedchemexpress.com |

| Biofilm Dispersal | Effective at dispersing biofilms formed by Salmonella enterica and E. coli O157:H7. | Diethylamine NONOate diethylammonium (B1227033) salt | nih.gov |

| Organ Preservation | Enhanced the preservation of coronary artery flow and cardiac function in isolated rat hearts after hypothermic storage. | Diethylamine NONOate | nih.gov |

| Neurobiology | Modulated locomotor-related activity in the spinal cords of neonatal mice in a concentration-dependent manner. | Diethylamine NONOate (DEA/NO) | researchgate.net |

| Immunology | Inhibited the release of histamine (B1213489) and other inflammatory mediators from human mast cells. | DEA NONOate | nih.gov |

Properties

Molecular Formula |

C7H15N3O4 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

(Z)-acetyloxymethoxyimino-(diethylamino)-oxidoazanium |

InChI |

InChI=1S/C7H15N3O4/c1-4-9(5-2)10(12)8-14-6-13-7(3)11/h4-6H2,1-3H3/b10-8- |

InChI Key |

NZMFKFGVIPMXHU-NTMALXAHSA-N |

Isomeric SMILES |

CCN(CC)/[N+](=N/OCOC(=O)C)/[O-] |

Canonical SMILES |

CCN(CC)[N+](=NOCOC(=O)C)[O-] |

Origin of Product |

United States |

Decomposition Kinetics and Molecular Mechanisms of Nitric Oxide Release from Diethylamine Nonoate/am

Factors Governing Nitric Oxide Liberation

The release of nitric oxide (NO) from Diethylamine (B46881) NONOate/AM is not a simple, spontaneous event but is instead governed by a series of factors that influence the rate and mechanism of its decomposition. Principal among these are the ambient pH and temperature, which dictate the pathways of dissociation and the kinetics of NO liberation.

pH-Dependent Dissociation Pathways and Acid Catalysis

The decomposition of diazeniumdiolates, the class of compounds to which Diethylamine NONOate/AM belongs, is highly sensitive to pH. acs.orgnih.gov Generally, these compounds are relatively stable in basic conditions but readily decompose to release nitric oxide in the presence of protons. nih.gov The process is initiated by protonation, which leads to the dissociation of the NONOate. nih.govnih.gov

For primary amine-based NONOates, a competing pathway exists where, under basic conditions, the amine proton can initiate decomposition to produce nitroxyl (B88944) (HNO). acs.orgnih.gov However, at lower pH, protonation favors a pathway that leads to the production of nitric oxide. acs.orgnih.gov Specifically, for some primary amine NONOates, a transition from an HNO donor to an NO donor occurs as the pH decreases, with NO being the major product below pH 5. acs.orgnih.gov This pH-dependent variability highlights the tunable nature of nitrogen oxide release from this class of compounds. nih.gov The decomposition of Diethylamine NONOate, a secondary amine NONOate, is also pH-dependent, following a first-order process. caymanchem.com

Temperature Sensitivity and Its Influence on Release Rates

Temperature plays a crucial role in the decomposition rate of this compound. nih.govnih.gov The half-life of NONOates, including Diethylamine NONOate, is temperature-dependent, decreasing as the temperature rises. mdpi.com For instance, the half-life of Diethylamine NONOate at pH 7.4 is 16 minutes at 22-25°C, which shortens to 2 minutes at 37°C. caymanchem.com This indicates a significant increase in the rate of NO release at physiological temperatures. mdpi.com

Preliminary studies on the decomposition of Diethylamine NONOate have determined a decomposition activation energy of approximately 100 kJ/mol, quantifying its temperature sensitivity. nih.gov This thermal liability is a key characteristic that must be considered in its application as an NO donor.

Characterization of First-Order Release Kinetics

The release of nitric oxide from Diethylamine NONOate follows first-order kinetics. nih.govcaymanchem.comnih.gov This means that the rate of NO release is directly proportional to the concentration of the parent compound. The first-order decomposition rate constant for Diethylamine NONOate has been determined to be 0.47 ± 0.10 min⁻¹ at pH 7.4 and 37°C. nih.gov This predictable, first-order release profile allows for a controlled and quantifiable generation of nitric oxide over time. ingentaconnect.com

Stoichiometry of Nitric Oxide Production

The decomposition of one mole of a diazeniumdiolate does not necessarily yield two moles of nitric oxide. For Diethylamine NONOate, it has been experimentally determined that approximately 1.5 moles of NO are released per mole of the parent compound. caymanchem.comnih.gov Another source indicates a release of 1.83 moles of NO per mole of this compound following the action of intracellular esterases. merckmillipore.commerckmillipore.com This stoichiometry is an important parameter for accurately modeling the amount of NO delivered by this donor. nih.gov

Theoretical and Computational Approaches to Elucidate Dissociation Mechanisms

Theoretical and computational studies, such as those employing Density Functional Theory (DFT) and high-accuracy methods like CBS-QB3, have been instrumental in understanding the decomposition mechanisms of diazeniumdiolates. nih.gov These models help to predict the relative stability of different isomers and the energetic barriers of various decomposition pathways. nih.gov

For monoalkylamine NONOates, theoretical studies have proposed a mechanism for the pH-dependent production of both HNO and NO. nih.gov At high pH, the most stable isomer is predicted to be the (Z)-monoanion protonated at the N(1) position. nih.gov Tautomerization to a higher energy isomer protonated at N(3) is slow and pH-independent, leading to HNO production. nih.gov In contrast, at lower pH, protonation at the oxygen atom of the [N(O)NO]⁻ group leads to the formation of the parent amine and two molecules of NO. nih.gov These computational approaches provide a molecular-level understanding that complements experimental observations.

Distinction Between Nitric Oxide (NO) and Nitroxyl (HNO) Release

A critical aspect of diazeniumdiolate chemistry is the potential to release either nitric oxide (NO) or its one-electron reduced form, nitroxyl (HNO), depending on the structure of the parent amine and the environmental conditions. nih.govarizona.edu Diazeniumdiolates derived from secondary amines, such as Diethylamine NONOate, are primarily known as NO donors. nih.govresearchgate.net

In contrast, diazeniumdiolates derived from primary amines can release HNO, particularly under physiological or basic conditions. acs.orgnih.govnih.gov The mechanism for HNO formation is thought to involve the tautomerization of the amine proton to a nitroso nitrogen. acs.orgnih.gov As the pH decreases, a competing pathway involving protonation leads to the release of NO. acs.orgnih.gov This distinction is significant as NO and HNO have distinct biological activities. researchgate.net

Advanced Methodologies for Quantifying Diethylamine Nonoate/am Derived Nitric Oxide in Biological Investigations

Spectrophotometric Detection Techniques

Spectrophotometric methods are among the most established techniques for NO quantification. They rely on the changes in the absorption of light by a specific molecule following its reaction with NO.

Myoglobin-Based Assays (e.g., Deoxyhemoglobin/Oxyhemoglobin Conversion, Soret Band Shift)

Myoglobin-based assays provide a direct and sensitive method for detecting NO. These techniques capitalize on the strong affinity of NO for the heme iron in globins like myoglobin (B1173299) and hemoglobin. The fundamental principle involves monitoring the spectral changes that occur when NO binds to the deoxygenated form of myoglobin (deoxy-Mb).

The binding of NO to deoxy-Mb forms a stable nitrosyl-myoglobin (MbNO) complex. nih.gov This conversion can be monitored spectrophotometrically. A key spectral feature used for this quantification is the Soret band, an intense peak in the blue-violet region of the spectrum, characteristic of heme proteins. The formation of the MbNO complex causes a distinct shift in the Soret band, which can be precisely measured to determine the concentration of NO. This method is highly accurate and does not require a standard curve, as it relies on the well-defined spectral changes between the two states of the protein. researchgate.net

| Assay Principle | Detected Species | Key Measurement | Source |

|---|---|---|---|

| NO binding to deoxy-myoglobin | Nitrosyl-myoglobin (MbNO) | Shift in the Soret absorption band | researchgate.net |

| Nitrite (B80452) reduction by deoxymyoglobin | Nitric Oxide (NO) | Formation of MbNO complex detected by EPR spectroscopy | nih.gov |

Electrochemical Sensing Platforms

Electrochemical sensors have emerged as powerful tools for the direct and real-time measurement of NO in biological environments. These sensors offer high sensitivity and selectivity, with the ability to be miniaturized for targeted measurements in specific tissues or even single cells. nih.gov

Nitric Oxide Electrodes and Amperometry

Amperometric NO-selective electrodes are designed to directly measure NO by detecting the current generated from its oxidation or reduction at the electrode surface. nih.gov These sensors can be placed in close proximity to the tissue of interest, allowing for real-time monitoring of NO release.

In a proof-of-concept study, a NO-selective electrode (ISO-NOPF200) paired with a free radical analyzer was used to directly measure NO released from ex vivo cultured human corneoscleral segments. nih.gov Treatment of the tissue with Diethylamine (B46881) NONOate/AM, an esterase-sensitive NO donor, resulted in a significant and measurable increase in NO production detected by the electrode. nih.gov This electrochemical detection was validated using the fluorescent NO-binding dye 4-Amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM). nih.gov A key advantage of this method is the establishment of a robust calibration curve showing a linear relationship between the electrical current and known NO concentrations, enabling precise quantification. nih.gov Modern electrochemical sensors can achieve very low detection limits, with some designs reporting sensitivity down to the picomolar range. nih.gov

| Sensor/System | Analyte | Application | Key Finding | Source |

|---|---|---|---|---|

| ISO-NOPF200 NO-selective electrode | Nitric Oxide | Real-time measurement from human corneoscleral segments treated with Diethylamine NONOate/AM | Demonstrated direct, real-time electrochemical detection of released NO. | nih.gov |

| General Electrochemical Sensors | Nitric Oxide | Physiological measurements | Detection limits can reach picomolar (pM) levels with a wide dynamic linear range. | nih.gov |

Paper-Based Electrochemical Sensors

To create low-cost, flexible, and disposable sensing platforms, researchers have developed paper-based electrochemical sensors. One such sensor was fabricated by painting carbon ink-based electrodes onto butter paper. nih.gov To enhance sensitivity and performance, the working electrode was modified with gold nanoparticle-decorated carbon cloth. nih.gov

This paper-based sensor demonstrated excellent analytical performance for NO detection. It exhibited high sensitivity, an ultralow detection limit, and a wide linear range, making it suitable for quantifying NO in biological fluids. nih.gov The sensor also showed a rapid response time and excellent selectivity against common interfering agents found in the body. nih.gov The successful use of this type of sensor for detecting NO in artificial tears highlights its potential as a diagnostic tool for various ocular conditions linked to abnormal NO concentrations. nih.gov

| Sensor Feature | Performance Metric | Value | Source |

|---|---|---|---|

| Sensitivity | Current Response | ~0.34 µA µM⁻¹ cm⁻² | nih.gov |

| Detection Limit | Concentration | ~2.35 nM | nih.gov |

| Linear Range | Concentration | 10 nM - 0.4 mM | nih.gov |

| Response Time | Time | 0.35 s | nih.gov |

Bioluminescent and Chemiluminescent Assays

Luminescence-based assays are known for their exceptional sensitivity and are well-suited for high-throughput screening. These methods measure light produced from a chemical reaction, which can be correlated to the concentration of the target analyte, such as NO.

Coupled Enzymatic Bioluminescent Assays (e.g., GAPDH/PGK/Luciferase Systems)

A novel and highly sensitive bioluminescent assay for NO has been developed based on a coupled enzymatic system. rsc.orgrsc.org This method utilizes a sequence of enzymatic reactions involving glyceraldehyde 3-phosphate dehydrogenase (GAPDH), phosphoglycerate kinase (PGK), and firefly luciferase. rsc.orgresearchgate.net The principle of the assay hinges on the inhibitory effect of NO on the GAPDH enzyme. rsc.orgresearchgate.net

In the coupled reaction, the product of the GAPDH-catalyzed reaction serves as a substrate for PGK, which in turn generates adenosine (B11128) 5'-triphosphate (ATP). rsc.org This ATP is the essential cofactor for the final bioluminescent reaction catalyzed by firefly luciferase. rsc.org When NO is present, it inhibits GAPDH, disrupting the entire enzymatic cascade. rsc.orgnih.gov This leads to a depletion of ATP and a corresponding decrease in the light signal produced by the luciferase, which can be measured with a luminometer. rsc.orgresearchgate.net

Using diethylamine NONOate as the NO donor, this assay was optimized and shown to be linear over a specific concentration range with very low limits of detection and quantitation. rsc.orgresearchgate.net This makes the coupled bioluminescent assay a powerful tool for quantifying low nanomolar concentrations of NO. rsc.orgrsc.org

| Assay Parameter | Value | NO Donor Used for Optimization | Source |

|---|---|---|---|

| Linear Range | 10 - 100 nM | Diethylamine NONOate (DEA-NONOate) | rsc.orgresearchgate.net |

| Limit of Detection (LOD) | 4 nM | Diethylamine NONOate (DEA-NONOate) | rsc.orgresearchgate.net |

| Limit of Quantitation (LOQ) | 15 nM | Diethylamine NONOate (DEA-NONOate) | rsc.orgresearchgate.net |

Fluorescent Probes (e.g., DAF-FM)

Fluorescent probes are widely utilized for the detection and imaging of nitric oxide in cellular and tissue investigations due to their high sensitivity and spatial resolution. nih.govfrontiersin.org Among the most common is 4-amino-5-methylamino-2′,7′-difluorofluorescein (DAF-FM).

The cell-permeable version, DAF-FM diacetate, can passively diffuse across cell membranes. thermofisher.com Once inside the cell, intracellular esterases hydrolyze it to the membrane-impermeable DAF-FM. thermofisher.comgoryochemical.com In its initial state, DAF-FM is essentially non-fluorescent, with a quantum yield of approximately 0.005. thermofisher.comthermofisher.com

The detection mechanism does not involve a direct reaction with NO itself. Instead, DAF-FM reacts with an oxidation byproduct of NO, which requires the presence of oxygen. nih.gov This reaction converts the non-fluorescent probe into a highly fluorescent triazole derivative, resulting in a 160-fold increase in the fluorescence quantum yield to about 0.81. thermofisher.comthermofisher.com Kinetic studies suggest that the reactive intermediate is more likely the nitrogen dioxide radical (NO₂•) rather than dinitrogen trioxide (N₂O₃). nih.gov The resulting fluorescent product has excitation and emission maxima of approximately 495 nm and 515 nm, respectively, making it compatible with standard fluorescein (B123965) filter sets. thermofisher.comgoryochemical.com DAF-FM is noted for its sensitivity, with a detection limit for NO in the low nanomolar range (~3 nM), and its fluorescent adduct is significantly more photostable than that of its predecessor, DAF-2. thermofisher.comthermofisher.com

| Property | Value/Description | Reference |

|---|---|---|

| Form Used for Cell Loading | DAF-FM Diacetate (cell-permeable) | thermofisher.com |

| Active Form | DAF-FM (generated by intracellular esterases) | thermofisher.comgoryochemical.com |

| Detection Mechanism | Reacts with NO oxidation byproducts (e.g., NO₂•) to form a fluorescent triazole | nih.govresearchgate.net |

| Excitation Maximum | ~495 nm | thermofisher.comgoryochemical.com |

| Emission Maximum | ~515 nm | thermofisher.comgoryochemical.com |

| Fluorescence Increase | ~160-fold | thermofisher.comthermofisher.com |

| NO Detection Limit | ~3 nM | thermofisher.com |

| Key Advantages | High sensitivity, good photostability, suitable for live-cell imaging | frontiersin.orgthermofisher.com |

Carboxy-PTIO Reaction Coupled with Mass Spectrometry

An alternative and highly specific method for NO quantification involves the use of 2-(4-carboxyphenyl)-4,4,5,5-tetramethyl-1H-imidazolyl-1-oxy-3-oxide (carboxy-PTIO). Carboxy-PTIO is a stable organic radical that acts as a nitric oxide scavenger. dojindo.com It undergoes a selective reaction with NO to produce the corresponding non-radical product, carboxy-PTI. nih.gov

This reaction provides a basis for quantification, as the amount of carboxy-PTI formed can be precisely measured using liquid chromatography-mass spectrometry (LC-MS). This technique offers high sensitivity and specificity, with a reported detection limit for NO as low as 5 nM. The validity of this method for quantifying NO from donor compounds has been demonstrated using Diethylamine NONOate. In these experiments, various concentrations of carboxy-PTIO were treated with Diethylamine NONOate to generate NO, and the resulting carboxy-PTI was quantified by LC-MS to establish a linear detection range. researchgate.net

| Feature | Description | Reference |

|---|---|---|

| Reagent | Carboxy-PTIO (2-(4-carboxyphenyl)-4,4,5,5-tetramethyl-1H-imidazolyl-1-oxy-3-oxide) | |

| Reaction | Carboxy-PTIO + NO → Carboxy-PTI + NO₂ | nih.gov |

| Quantification Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) of the product, Carboxy-PTI | |

| Validation Donor | Diethylamine NONOate (DEANO) was used to validate the method | researchgate.net |

| Detection Limit | ~5 nM of NO | |

| Stoichiometry | Can vary between 1:1 and 2:1 (NO:Carboxy-PTI) depending on conditions | researchgate.netresearchgate.net |

| Advantages | High sensitivity and specificity for NO |

Kinetic Modeling of Nitric Oxide Release Profiles

Understanding the kinetics of NO release from donor compounds is essential for predicting the temporal concentration profiles of NO and interpreting its biological effects. nih.gov Diazeniumdiolates (NONOates) are known to decompose under physiological conditions (pH 7.4, 37°C) with first-order kinetics to release NO. nih.gov

The NO-release rate for Diethylamine NONOate has been measured and kinetically modeled. nih.gov This research determined that the decomposition follows a first-order rate law. nih.gov A key parameter, the decomposition rate constant, was found to be 0.47 ± 0.10 min⁻¹ for Diethylamine NONOate at pH 7.4 and 37°C. nih.gov This corresponds to a half-life of approximately 2 minutes. nih.gov Another critical parameter is the molar yield of NO, which was determined to be approximately 1.5 moles of NO released per mole of Diethylamine NONOate that decomposes. nih.govnih.gov

These kinetic models are invaluable for designing experiments, as they allow researchers to calculate the expected rate of NO generation and the resulting steady-state concentrations in a given biological medium. nih.gov

| Kinetic Parameter | Value | Reference |

|---|---|---|

| Release Kinetics | First-order | nih.govnih.gov |

| Decomposition Rate Constant (k) | 0.47 ± 0.10 min⁻¹ | nih.gov |

| Half-life (t₁/₂) | ~2 minutes | nih.gov |

| Molar Yield of NO | ~1.5 moles NO / mole of donor | nih.govnih.gov |

Comparative Analytical Methodologies for Nitric Oxide Donors

The selection of an appropriate analytical method for quantifying NO from donors like Diethylamine NONOate depends on the specific requirements of the experiment, such as the need for real-time monitoring, sensitivity, and the biological matrix being studied. mdpi.comresearchgate.net

Fluorescent Probes (e.g., DAF-FM) offer excellent sensitivity (nanomolar range) and are well-suited for visualizing NO production in living cells with high spatial resolution. frontiersin.orgthermofisher.com However, converting fluorescence intensity into an absolute NO concentration can be challenging due to dependencies on probe loading, enzymatic activation, and the complex reaction kinetics with NO byproducts. nih.gov

Carboxy-PTIO with LC-MS provides a highly sensitive and specific method for the absolute quantification of NO. By measuring a stable reaction product, it overcomes the challenge of detecting the transient NO molecule directly. This makes it a robust method for determining total NO generation over time.

The Griess Assay is one of the most common and inexpensive methods for NO detection. nih.gov It operates by indirectly measuring nitrite (NO₂⁻), a stable end-product of NO oxidation. mdpi.comnih.gov Its primary drawbacks are low sensitivity (detection limit of ~0.5 µM) and susceptibility to interference from components in complex biological media like plasma or cell culture medium, which can make measurements questionable. mdpi.comnih.gov

Electrochemical Sensors (NO-selective electrodes) enable the direct, real-time measurement of NO concentration. mdpi.comnih.gov This is a significant advantage for studying rapid changes in NO levels. However, their sensitivity can be critically low in oxygenated and complex biological fluids due to the rapid reaction and consumption of NO by components like proteins, making long-term quantification difficult. mdpi.com

Each method has distinct advantages and disadvantages, and often, using at least two different methods is recommended to validate findings and gain a more comprehensive understanding of NO release and its effects. frontiersin.orgresearchgate.net

| Method | Principle | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Fluorescent Probes (DAF-FM) | Detects NO byproducts, causing a large increase in fluorescence. | High sensitivity (nM), real-time imaging in live cells. | Indirect detection, quantification can be complex, potential for artifacts. | nih.govfrontiersin.orgthermofisher.com |

| Carboxy-PTIO/LC-MS | Traps NO with Carboxy-PTIO; quantifies the stable product via LC-MS. | High sensitivity (nM) and specificity for NO, provides absolute quantification. | Not suitable for real-time monitoring, requires specialized equipment (LC-MS). | researchgate.net |

| Griess Assay | Colorimetric detection of nitrite (NO₂⁻), a stable NO metabolite. | Inexpensive, simple, widely available. | Low sensitivity (~0.5 µM), indirect, prone to interference in biological media. | mdpi.comnih.govnih.gov |

| Electrochemical Sensors | Direct amperometric measurement of NO. | Direct NO detection, real-time monitoring. | Low sensitivity in complex/oxygenated media, transient signals. | mdpi.comnih.gov |

Molecular and Cellular Signaling Pathways Modulated by Diethylamine Nonoate/am Derived Nitric Oxide

Cyclic Nucleotide Signaling Axis

The most well-characterized signaling pathway activated by NO is the cyclic guanosine (B1672433) monophosphate (cGMP) pathway. This axis plays a pivotal role in a multitude of physiological processes, including smooth muscle relaxation, neurotransmission, and platelet aggregation.

Soluble Guanylyl Cyclase (sGC) Activation and cGMP Generation

Nitric oxide, liberated from Diethylamine (B46881) NONOate/AM, diffuses across cell membranes and binds to the heme prosthetic group of soluble guanylyl cyclase (sGC). researchgate.net This interaction induces a conformational change in sGC, leading to its activation. Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). researchgate.net Studies utilizing NO donors like Diethylamine NONOate have demonstrated a significant and potent increase in intracellular cGMP levels in various cell types, including astrocytes and platelets. nih.gov In cerebellar cells, NO derived from Diethylamine NONOate was shown to increase astrocytic cGMP with a high potency. nih.gov The generation of cGMP is a critical step in the NO signaling cascade, acting as a second messenger to relay the signal to downstream effectors. researchgate.net

Regulation of cGMP-Dependent Protein Kinase (PKG) Activity

The primary effector of cGMP in many cell types is the cGMP-dependent protein kinase (PKG). nih.govyoutube.com Elevated levels of cGMP, resulting from sGC activation, lead to the binding of cGMP to the regulatory domains of PKG, causing its activation. youtube.com Activated PKG, a serine/threonine kinase, then phosphorylates a variety of substrate proteins, thereby modulating their activity and downstream cellular functions. youtube.com For instance, in porcine coronary arteries, NO donors like DETA NONOate have been shown to increase the activity of PKG, an effect that is central to nitrovasodilator-induced relaxation. nih.gov The activation of PKG by the NO/cGMP pathway is a key mechanism by which NO exerts its physiological effects. nih.gov

Modulation of Phosphodiesterase (PDE) Activity and cGMP Homeostasis

The intracellular concentration of cGMP is tightly regulated by a balance between its synthesis by sGC and its degradation by phosphodiesterases (PDEs). Nitric oxide signaling can influence this balance. Specifically, cGMP can act as a regulator of certain PDE isoforms. For example, cGMP can stimulate the activity of PDE2A, an enzyme that hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This creates a point of crosstalk between the cGMP and cAMP signaling pathways, where NO can indirectly regulate cAMP levels. nih.gov Conversely, the degradation of cGMP itself is primarily carried out by PDE5. Inhibition of PDE5 leads to an accumulation of cGMP, thereby amplifying and prolonging the effects of NO. Studies using Diethylamine NONOate in combination with PDE inhibitors have helped to elucidate the roles of different PDE isoforms in controlling cGMP levels in specific tissues, such as the rat cervical spinal cord. nih.gov

Post-Translational Modifications and Protein Nitros(yl)ation

Beyond the canonical cGMP pathway, nitric oxide can directly modify proteins through post-translational modifications, most notably S-nitrosation and tyrosine nitration. These modifications can alter protein function, localization, and stability, thereby influencing a wide range of cellular processes.

S-Nitrosation of Target Proteins (e.g., Estrogen Receptor, α1-Antitrypsin)

S-nitrosation is the covalent attachment of a nitroso group to the thiol side chain of a cysteine residue, forming an S-nitrosothiol (SNO). This reversible modification is a key mechanism of NO-based signaling.

Estrogen Receptor (ER): Research has shown that NO can mediate the S-nitrosylation of the estrogen receptor (ER). nih.govpnas.orgpnas.org This modification has been found to occur on cysteine residues within the DNA-binding domain of ERα. pnas.orgpnas.org The S-nitrosylation of ERα impairs its ability to bind to specific estrogen-responsive elements (ERE) in DNA, consequently inhibiting estrogen-dependent gene transcription. nih.govpnas.orgpnas.org This represents a significant point of crosstalk between the NO and estrogen signaling pathways. nih.gov The use of NO donors has been instrumental in demonstrating the formation of S-nitrosothiols in the ERα molecule. pnas.org

α1-Antitrypsin (AAT): The acute-phase protein α1-antitrypsin can also undergo S-nitrosylation. frontiersin.orgnih.govnih.gov This modification of a single cysteine residue on AAT does not affect its primary function as a protease inhibitor. nih.gov However, S-nitrosylated AAT (S-NO-AAT) gains novel biological activities. frontiersin.orgnih.gov For instance, S-NO-AAT has been shown to induce a pro-inflammatory and antibacterial phenotype in macrophages and can enhance the elimination of intracellular bacteria. frontiersin.orgnih.gov This suggests that under conditions of high NO production, such as during infection, the S-nitrosylation of AAT can switch its function from an anti-inflammatory to a pro-inflammatory and antimicrobial agent. frontiersin.orgnih.gov

| Target Protein | Site of Modification | Functional Consequence of S-Nitrosylation | Reference |

| Estrogen Receptor α (ERα) | Cysteine residues in the DNA-binding domain | Impaired DNA binding and inhibition of estrogen-dependent gene transcription | nih.govpnas.orgpnas.org |

| α1-Antitrypsin (AAT) | Cysteine-232 | Gains pro-inflammatory and antibacterial properties; enhances intracellular bacteria elimination by macrophages | frontiersin.orgnih.gov |

Tyrosine Nitration of Signaling Proteins

Tyrosine nitration is the addition of a nitro group (NO2) to one of the two ortho positions of the phenolic ring of a tyrosine residue, forming 3-nitrotyrosine (B3424624). This modification is often considered a marker of "nitroxidative stress," as it typically occurs in the presence of reactive nitrogen species such as peroxynitrite (ONOO-), which is formed from the rapid reaction of NO with superoxide (B77818) radicals. nih.govexlibrisgroup.comnih.gov While initially viewed as a hallmark of cellular damage, there is growing evidence that tyrosine nitration can also act as a regulatory modification, altering protein function. frontiersin.org The process is generally a free radical-mediated reaction. nih.gov The formation of 3-nitrotyrosine can impact protein structure and function, and its presence has been identified in various pathological conditions. exlibrisgroup.com

| Modification | Reactive Species | Amino Acid Target | Functional Outcome |

| Tyrosine Nitration | Peroxynitrite (ONOO-), Nitrogen Dioxide (•NO2) | Tyrosine | Altered protein function, often associated with nitroxidative stress |

Transcriptional and Gene Expression Regulation

The nitric oxide (NO) produced from the decomposition of Diethylamine NONOate/AM serves as a potent signaling molecule that can significantly influence cellular function by modulating gene expression. This regulation occurs through various mechanisms, including the direct influence on the transcription of specific genes and the modulation of transcription factor activity. These changes in gene expression underlie many of the physiological and pathophysiological effects attributed to nitric oxide.

Influence on Specific Gene Transcripts (e.g., Osteocalcin (B1147995), Glucose Transporters, Inflammatory Cytokines)

Research has demonstrated that nitric oxide derived from donors like Diethylamine NONOate can alter the expression of a variety of gene transcripts, leading to diverse cellular responses.

Osteocalcin: In the context of bone metabolism, nitric oxide has been shown to play a role in osteoblastic differentiation. Studies using NO donors have revealed that nitric oxide can directly facilitate this process. For instance, the administration of NO donors, such as sodium nitroprusside and a NONOate, to cultured mouse osteoblasts led to a dose-dependent increase in the expression of the osteocalcin gene. core.ac.uk This suggests that NO can directly promote the maturation of osteoblasts and the formation of bone matrix.

Glucose Transporters: Nitric oxide is also implicated in the regulation of glucose metabolism, in part by influencing the expression of glucose transporters. In skeletal muscle cells, NO has been found to increase the expression of GLUT4, the primary glucose transporter in this tissue. nih.gov This effect is mediated through a cGMP- and AMPK-dependent mechanism. nih.gov The NO donor S-nitroso-N-penicillamine (SNAP) was shown to significantly increase GLUT4 mRNA levels in L6 myotubes. nih.gov This upregulation was sensitive to the inhibition of AMPK, indicating a crucial role for this energy-sensing kinase in the NO-mediated regulation of glucose transporter expression. nih.gov Furthermore, in 3T3-L1 adipocytes, the NO donor sodium nitroprusside (SNP) was found to stimulate glucose transport through the translocation of GLUT4 to the cell membrane, a mechanism independent of the insulin (B600854) signaling pathway. nih.gov

Inflammatory Cytokines: Nitric oxide can exert significant modulatory effects on the expression of inflammatory cytokines, often in a context-dependent manner. In human alveolar macrophages, NO generated from 2,2'-(hydroxynitrosohydrazono)-bis-ethanamine (DETA NONOate) was found to inhibit the lipopolysaccharide (LPS)-stimulated production of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and macrophage inflammatory protein-1alpha (MIP-1α) in a dose-dependent manner. nih.gov Similarly, in the human monocytic cell line THP-1, Diethylamine NONOate (DEA NONOate) was shown to decrease LPS-induced production of TNF-α and IL-6. researchgate.net These findings indicate that NO can act as a potent anti-inflammatory agent by downregulating the expression of key pro-inflammatory cytokines. nih.govresearchgate.net However, the role of NO in inflammation is complex, and in some contexts, it can contribute to pro-inflammatory responses.

Table 1: Influence of this compound-Derived Nitric Oxide on Specific Gene Transcripts

| Gene Transcript | Cell Type/Model | Effect of NO Donor | Reference |

|---|---|---|---|

| Osteocalcin | Mouse Osteoblasts | Increased expression | core.ac.uk |

| GLUT4 | L6 Myotubes | Increased mRNA expression | nih.gov |

| GLUT4 | 3T3-L1 Adipocytes | Increased translocation to membrane | nih.gov |

| TNF-α | Human Alveolar Macrophages | Decreased production | nih.gov |

| IL-1β | Human Alveolar Macrophages | Decreased production | nih.gov |

| MIP-1α | Human Alveolar Macrophages | Decreased production | nih.gov |

| TNF-α | THP-1 Cells | Decreased production | researchgate.net |

| IL-6 | THP-1 Cells | Decreased production | researchgate.net |

Modulation of Transcription Factor Activity (e.g., NF-κB, Estrogen Receptor)

The influence of nitric oxide on gene expression is often mediated through its interaction with and modulation of various transcription factors.

NF-κB: The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of inflammation, and its activity is a key target for modulation by nitric oxide. High concentrations of NO, such as those delivered by the NO donor DETA/NO, have been demonstrated to inhibit the epithelial-mesenchymal transition (EMT) process in metastatic cancer cell lines by downregulating NF-κB signaling. nih.gov In studies using THP-1 monocytic cells, Diethylamine NONOate was found to reduce LPS-induced NF-κB activity. researchgate.net The inhibitory effect of NO on NF-κB can occur through multiple mechanisms, including the S-nitrosylation of NF-κB subunits, which can prevent their binding to DNA. researchgate.net It has also been suggested that NO can act in a negative feedback loop by inhibiting IκB phosphorylation, a critical step in the activation of NF-κB. researchgate.net In the context of neuroinflammation, it has been shown that lipopolysaccharide (LPS) increases neuronal migration through a pathway involving NF-κB-mediated induction of inducible nitric oxide synthase (iNOS) and subsequent NO production. nih.gov

Estrogen Receptor: Nitric oxide can also modulate the activity of the estrogen receptor (ER), a key transcription factor in the regulation of reproductive tissues and other physiological processes. In HeLa cells transiently transfected with the human estrogen receptor alpha (ERα), nitric oxide was found to dose-dependently inhibit 17β-estradiol (E2)-induced gene transcription. nih.gov This selective inhibition of the genomic actions of the estrogen receptor suggests that NO may chemically modify cysteine residues within the DNA-binding domain of ERα, thereby impairing its ability to bind to DNA and activate gene expression. nih.gov Conversely, estrogen has been shown to rapidly activate endothelial nitric oxide synthase (eNOS) through a nongenomic mechanism mediated by ERα, indicating a complex and bidirectional relationship between these two signaling pathways. nih.gov

Table 2: Modulation of Transcription Factor Activity by this compound-Derived Nitric Oxide

| Transcription Factor | Cell Type/Model | Effect of NO Donor | Mechanism | Reference |

|---|---|---|---|---|

| NF-κB | Metastatic Cancer Cells | Inhibition of activity | Downregulation of NF-κB signaling | nih.gov |

| NF-κB | THP-1 Cells | Decreased LPS-induced activity | - | researchgate.net |

| NF-κB | General | Inhibition of DNA binding | S-nitrosylation of NF-κB subunits | researchgate.net |

| Estrogen Receptor α | HeLa Cells | Inhibition of E2-induced gene transcription | Impaired DNA binding | nih.gov |

Mechanisms of Nitric Oxide Responsiveness and Desensitization

The cellular response to nitric oxide is not a simple on-off switch but is a dynamic process characterized by rapid responsiveness followed by desensitization. This phenomenon is crucial for shaping the temporal and spatial aspects of NO signaling. A primary receptor for nitric oxide is soluble guanylyl cyclase (sGC), an enzyme that catalyzes the production of cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP).

In cerebellar cells, nitric oxide released from Diethylamine NONOate has been shown to increase astrocytic cGMP levels with high potency. researchgate.net The activation of sGC by NO is a very rapid event, occurring within seconds. nih.govresearchgate.net However, this initial peak of activity is swiftly followed by a process of desensitization, leading to a much lower steady-state level of sGC activity, which can be as much as 8-fold lower than the peak activity. nih.govresearchgate.net This rapid desensitization is a key mechanism for terminating the NO signal and preventing overstimulation of the cGMP pathway.

The recovery from this desensitized state is a relatively slow process, with a half-time of approximately 1.5 minutes. nih.govresearchgate.net Interestingly, when the cells are lysed, this sGC desensitization is lost, suggesting the involvement of intracellular regulatory factors that are lost upon cell disruption. nih.govresearchgate.net A similar desensitization profile has also been observed in human platelets in response to NO. nih.gov

This rapid activation and subsequent desensitization of sGC allows cells to respond to transient changes in NO concentration and provides a mechanism for decoding the frequency and amplitude of NO signals. This behavior is more akin to that of a neurotransmitter receptor than a simple enzyme, highlighting the sophisticated nature of nitric oxide signaling. nih.govresearchgate.net

Applications of Diethylamine Nonoate/am in Investigating Biological Systems

Cardiovascular System Research

Diethylamine (B46881) NONOate/AM has been instrumental in elucidating the diverse functions of nitric oxide within the cardiovascular system, from regulating blood vessel tone to protecting cardiac tissue from injury.

Vasorelaxation Mechanisms and Vascular Tone Regulation

Nitric oxide is a primary endogenous vasodilator, and Diethylamine NONOate is frequently used to study its mechanism of action on blood vessels. nih.govmdpi.com The regulation of vascular tone is crucial for maintaining blood pressure and tissue perfusion. researchgate.netresearchgate.net Research shows that Diethylamine NONOate induces vasorelaxation through complex signaling pathways that can be both dependent on and independent of cyclic guanosine (B1672433) monophosphate (cGMP). nih.govphysiology.org

In many vascular beds, the vasorelaxant effect of NO is mediated by the activation of soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to increased cGMP production. nih.govresearchgate.net However, studies using Diethylamine NONOate have revealed that this is not the sole mechanism. For instance, in isolated rat small mesenteric arteries, Diethylamine NONOate was found to cause relaxation through both cGMP-dependent and independent pathways. nih.gov Further investigations have shown that at low physiological concentrations, NO donors relax vessels by activating cGMP-dependent protein kinase I (cGKI). nih.gov Conversely, at higher concentrations, Diethylamine NONOate can induce vasorelaxation even in the absence of cGKI, suggesting the involvement of alternative signaling cascades. nih.gov Some research points to a significant sGC/cGMP-independent component in the vasorelaxation caused by NO donors like Diethylamine NONOate, which may involve the direct activation of potassium channels, leading to hyperpolarization and relaxation of the smooth muscle cells. physiology.org

Cardioprotective Effects in Isolated Organ Models (e.g., Rat Heart Preservation, Inotropy)

Beyond organ preservation, Diethylamine NONOate has been used to investigate the direct effects of NO on myocardial contractility (inotropy). Research on isolated guinea-pig and human cardiomyocytes, as well as isolated rat hearts, has revealed that certain NO donors can exert a positive inotropic effect, strengthening heart muscle contractions. oup.comnih.gov Diethylamine NONOate, being a rapid NO releaser, was found to produce a more significant and reproducible positive inotropic effect compared to slower-releasing donors. oup.com This effect appears to be independent of cGMP and cAMP signaling pathways. oup.com

| Preparation | DEA/NO Concentration | Observed Effect | Source |

|---|---|---|---|

| Isolated Guinea-Pig Myocytes | 10 µM | 168 ± 59% increase in contraction amplitude | oup.com |

| Isolated Langendorff Rat Hearts | 0.1 µM - 1 µM | 11.5 ± 2.7% increase in +dP/dtmax | nih.gov |

| Isolated Working Rat Heart | 0.1 µM | 7.5 ± 2.5% increase in +dP/dtmax | nih.gov |

| Isolated Working Rat Heart (after NOS inhibition) | 0.1 µM | 30.7 ± 5.6% increase in +dP/dtmax | nih.gov |

Angiogenesis and Arteriogenesis Studies

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in development, wound healing, and certain diseases. Nitric oxide is a known modulator of this process. nih.gov Studies utilizing related long-acting NONOates like DETA-NONOate have shown that NO can potently stimulate arteriogenesis, the growth of collateral arteries. nih.gov This stimulation is associated with the activation of perivascular monocytes and increased expression of proliferation markers in vessel cells. nih.gov

Furthermore, research has uncovered a complex, dose-dependent regulatory role for NO in angiogenesis. Using DETA-NONOate on human umbilical vein endothelial cells (HUVECs), investigators found that NO exerts a triphasic regulatory effect on the expression of thrombospondin-1 (TSP1), a potent antiangiogenic protein. nih.gov Low fluxes of NO decreased TSP1 levels, promoting a proangiogenic environment, while intermediate levels caused a rebound in TSP1. nih.gov This demonstrates that NO can act as a functional switch, balancing pro- and antiangiogenic signals. nih.gov

Neurobiological System Research

In the nervous system, nitric oxide acts as an atypical neurotransmitter, influencing everything from synaptic communication to neuronal survival. Diethylamine NONOate/AM has been a valuable pharmacological tool for exploring these functions.

Modulation of Neuronal Communication and Synaptic Plasticity

Nitric oxide is a key signaling molecule in synaptic plasticity, the process by which synapses strengthen or weaken over time, forming the basis of learning and memory. nih.gov A major form of synaptic plasticity is long-term potentiation (LTP). Studies in rat hippocampal slices have demonstrated that exogenous NO, supplied by Diethylamine NONOate (DEA/NO), can facilitate the induction of LTP. nih.gov When paired with a weak tetanus to afferent fibers, DEA/NO application generated a stable potentiation of synaptic transmission, mimicking and occluding electrically induced LTP. nih.gov This finding supports the hypothesis that NO can act as a retrograde messenger, coordinating pre- and postsynaptic changes during plasticity. nih.gov

Other research using related NO donors like DETA-NONOate in cultured hippocampal neurons has shown that NO can modulate inhibitory synaptic transmission. nih.gov Exposure to the NO donor resulted in an increase in the frequency of both spontaneous and miniature inhibitory postsynaptic currents (IPSCs), suggesting that NO enhances GABAergic synaptic transmission through a presynaptic mechanism, likely by increasing the probability of GABA release. nih.gov

Role in Neuroprotection Against Oxidative Damage

While high concentrations of NO can be neurotoxic, it has also been shown to exert neuroprotective effects, particularly against oxidative damage. nih.gov Neurons are highly susceptible to oxidative stress, which is implicated in neurodegenerative diseases. nih.gov Research using DETA-NONOate in rat cortical neurons has shown that the NO donor can protect against neurotoxicity induced by hydrogen peroxide (H₂O₂), a key mediator of oxidative damage. nih.gov This neuroprotective effect was found to be mediated by the NO-induced elevation of cGMP. The study demonstrated that an inhibitor of soluble guanylate cyclase blocked both the cGMP increase and the protective effect of the NO donor. nih.gov Furthermore, a cGMP mimetic was able to replicate the neuroprotection against H₂O₂-induced cell death, confirming that the NO-cGMP signaling pathway is a key mechanism for protecting neurons from oxidative damage. nih.gov Related studies have also shown that NONOates can significantly increase the survival, proliferation, and differentiation of neural progenitor cells in models of traumatic brain injury. nih.gov

Investigation of Central Pattern Generators and Locomotor Networks

Central pattern generators (CPGs) are neural circuits in the spinal cord and brainstem that can produce rhythmic motor patterns, such as those required for locomotion, breathing, and chewing, without rhythmic sensory or central input. nih.govnih.gov The modulation of these networks is crucial for adapting motor output to different behavioral contexts. Nitric oxide (NO) has been identified as a significant neuromodulator within these spinal circuits.

Studies utilizing Diethylamine NONOate (DEA/NO), the active form of this compound, have provided direct evidence of NO's role in modulating mammalian spinal locomotor networks. In isolated spinal cord preparations from mice, the application of DEA/NO has been shown to systematically alter the rhythmic activity generated by the locomotor CPG. Specifically, research has demonstrated that DEA/NO decreases the frequency of locomotor-related bursts recorded from the ventral roots. researchgate.net The effect on the amplitude of these bursts is concentration-dependent; lower concentrations can lead to an increase in burst amplitude, while higher concentrations result in a decrease. researchgate.net

These findings indicate that NO, released from DEA/NO, acts as a potent modulator of the core rhythm-generating circuitry of the locomotor CPG. By altering the frequency and amplitude of the motor output, NO can fine-tune locomotion. The use of DEA/NO in these in vitro models allows for a controlled examination of NO's direct effects on the spinal network, helping to elucidate the mechanisms that contribute to the flexibility of locomotor behaviors. researchgate.net

Table 1: Effect of Diethylamine NONOate (DEA/NO) on Locomotor-Related Activity

| Concentration | Effect on Frequency | Effect on Amplitude | Reference |

|---|---|---|---|

| 50 µM | Decrease | Increase | researchgate.net |

| 200 µM | Decrease | Decrease | researchgate.net |

Immunological and Inflammatory System Research

Modulation of Immune Cell Functional Responses (e.g., Neutrophils, Macrophages, Astrocytes)

The release of nitric oxide from this compound has been shown to significantly modulate the functional responses of various immune cells.

Neutrophils: In the context of neutrophil-pathogen interactions, DEA/NO has been observed to shift the cellular response from phagocytosis to a different mode of pathogen handling. Specifically, treatment with DEA/NO led to human neutrophils binding bacteria (S. typhimurium) and yeast particles via cytonemes—thin, actin-rich membrane extensions—rather than engulfing them through phagocytosis. researchgate.net This suggests that high local concentrations of NO can alter the fundamental mechanisms by which neutrophils interact with and respond to microbial threats.

Macrophages: Macrophages are key players in the innate immune response, and their function is heavily influenced by NO. Studies using related NONOates have shown that NO can inhibit the production of inflammatory cytokines by human alveolar macrophages. nih.gov For instance, DETA NONOate, another NO donor, dose-dependently inhibited the lipopolysaccharide (LPS)-stimulated secretion of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Macrophage Inflammatory Protein-1alpha (MIP-1α). nih.gov This demonstrates a potent downregulatory effect of NO on key macrophage inflammatory functions.

Astrocytes: Astrocytes, once considered merely supportive cells in the central nervous system, are now recognized as active participants in neurotransmission and neuroinflammation. Nitric oxide is a key signaling molecule in astrocyte-neuron communication. Research using the NO donor DETA-NONOate on cultured rat cortical astrocytes revealed that NO can induce the rapid, calcium-dependent release of the neurotransmitter glutamate (B1630785) and ATP. nih.gov This release occurs via a vesicular, exocytotic mechanism. Furthermore, nanomolar concentrations of NO have been shown to quickly and reversibly modulate astrocyte energy metabolism, causing glucose depletion and lactate (B86563) accumulation, which has implications for neuronal fueling. nih.govnih.gov

Regulation of Pro- and Anti-Inflammatory Processes (e.g., Cytokine Production, NF-κB Activity)

This compound serves as a critical tool for dissecting the dual role of nitric oxide in inflammation, which can be either pro- or anti-inflammatory depending on its concentration and the cellular environment.

Cytokine Production: As mentioned previously, NO donors like DETA NONOate have a clear inhibitory effect on the production of pro-inflammatory cytokines. In human alveolar macrophages stimulated with LPS, DETA NONOate suppressed the secretion of TNF-α, IL-1β, and MIP-1α. nih.gov Similarly, in human monocytes, DEA NONOate was found to decrease LPS-induced production of TNF-α and Interleukin-6 (IL-6). researchgate.net This suppressive action on key inflammatory mediators highlights the anti-inflammatory potential of NO. This inhibitory effect is not limited to bacterial triggers; NO also blocks the secretion of MIP-1α and IL-6 from monocytes triggered by CD23 activation, a pathway relevant in allergic asthma. nih.gov

NF-κB Activity: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including those for cytokines. mdpi.com The anti-inflammatory effects of NO are, in part, mediated through the inhibition of the NF-κB pathway. Studies have shown that DEA/NO can decrease LPS-induced NF-κB activity in monocytic cell lines. researchgate.net This inhibition of NF-κB activation provides a core mechanism by which NO can exert its anti-inflammatory effects, effectively shutting down a central hub of the inflammatory cascade.

Table 2: Modulation of Inflammatory Mediators by NONOates

| Cell Type | Stimulus | NONOate Used | Mediator/Pathway | Effect | Reference |

|---|---|---|---|---|---|

| Human Monocytes | LPS | DEA NONOate | TNF-α, IL-6 | Inhibition | researchgate.net |

| Human Monocytes | LPS | DEA NONOate | NF-κB Activity | Inhibition | researchgate.net |

| Human Alveolar Macrophages | LPS | DETA NONOate | TNF-α, IL-1β, MIP-1α | Inhibition | nih.gov |

| Human Monocytes | Anti-CD23 | DETA NONOate | MIP-1α, IL-6 | Inhibition | nih.gov |

Impact on Oxidative Stress Responses in Immune Contexts

Nitric oxide has a complex relationship with oxidative stress, capable of both contributing to and protecting against it. The use of this compound allows for the investigation of these context-dependent effects.

In some scenarios, NO donors can promote oxidative stress. For example, NO donors have been shown to induce the formation of neutrophil extracellular traps (NETs), a process that is dependent on the generation of reactive oxygen species (ROS). researchgate.net This suggests that NO can augment free radical generation in neutrophils, leading to this specific anti-microbial but potentially tissue-damaging response.

Conversely, NO can also exert a powerful antioxidant effect. This protective role is linked to its ability to interact with the chelatable or "labile" iron pool within cells. This pool of iron is redox-active and can participate in reactions that generate highly damaging ROS. By reacting with this iron, NO can form dinitrosyl-iron complexes (DNICs). This sequestration of labile iron prevents it from contributing to ROS production, thereby protecting cells from oxidative stress. nih.gov This antioxidant mechanism has been demonstrated in cancer cells, where NO donors protect against oxidant-induced toxicity. nih.gov Furthermore, in vascular contexts, the use of a NO donor was shown to decrease oxidative stress in arteries from hypertensive rats. mdpi.com

Antimicrobial and Biofilm Dispersal Studies

Inhibition of Bacterial Growth (e.g., Escherichia coli)

This compound has been investigated for its direct antimicrobial properties, particularly against the common bacterium Escherichia coli (E. coli). As a donor of nitric oxide, a molecule utilized by the innate immune system to combat pathogens, DEA/NO demonstrates significant bactericidal effects. nih.govnih.gov

A pilot study specifically assessing the antibacterial effects of DEA-NONOate against E. coli found that it could effectively inhibit bacterial growth. At a concentration of 65 mM, DEA-NONOate achieved a 99.9% reduction in E. coli after 20 hours of exposure, an efficacy comparable to the antibiotic ciprofloxacin. nih.govnih.govmedchemexpress.com Lower concentrations were also effective at reducing the bacterial load compared to untreated controls. nih.gov The mechanism is thought to involve the generation of peroxynitrite or other reactive nitrogen species that are damaging to bacterial cells. nih.gov

In addition to direct growth inhibition, NO donors like DEA/NO are studied for their ability to disperse bacterial biofilms. Biofilms are communities of bacteria encased in a protective matrix, making them highly resistant to conventional antibiotics. DEA/NO has been shown to be active in dispersing biofilms formed by E. coli O157:H7, although in some studies the effect was limited compared to its impact on other bacteria like Salmonella. nih.gov The dispersal activity is often dose-dependent, with low concentrations sometimes being more effective at inducing the transition from a sessile, biofilm state to a free-swimming, planktonic state. nih.gov This makes the bacteria more susceptible to antimicrobial agents.

Table 3: Antimicrobial Activity of Diethylamine NONOate (DEA/NO)

| Target Organism | Activity | Key Finding | Reference |

|---|---|---|---|

| Escherichia coli | Growth Inhibition | 65 mM DEA/NO caused a 99.9% reduction in bacterial growth. | nih.govnih.gov |

| Escherichia coli O157:H7 | Biofilm Dispersal | Induced limited (~20%) dispersal of pre-formed biofilms. | nih.gov |

| Salmonella | Biofilm Dispersal | Induced strong dispersal (up to 50% reduction) of pre-formed biofilms. | nih.gov |

Dislodgment of Bacterial Biofilms (e.g., Salmonella enterica, E. coli O157:H7)

The nitric oxide (NO) donor, Diethylamine NONOate, has been identified as a potent agent for the dispersal of bacterial biofilms, which are notoriously resistant to conventional disinfectants. Research has systematically analyzed its efficacy against biofilms formed by significant foodborne pathogens like Salmonella enterica and Escherichia coli O157:H7 on various surfaces.

Studies have shown that Diethylamine NONOate diethylammonium (B1227033) salt can induce significant dispersal of pre-formed biofilms. sigmaaldrich.comresearchgate.net For instance, it proved to be highly effective at dispersing biofilms of Salmonella enterica serovar Typhimurium ATCC 14028 on polypropylene (B1209903) surfaces after a six-hour incubation period. sigmaaldrich.comnih.gov The compound was also effective against biofilms formed by a cocktail of six different Salmonella outbreak strains on polystyrene, achieving up to a 30% reduction compared to controls. sigmaaldrich.com While it also dispersed biofilms of E. coli O157:H7, the effect was generally less pronounced than that observed with Salmonella. sigmaaldrich.comnih.gov

An interesting characteristic of its activity is an inverse dose-dependent relationship, where lower concentrations of the NO donor were associated with greater biofilm dispersal. sigmaaldrich.comnih.gov The highest activity for many NO donors is often observed in the picomolar range, suggesting potential for economical and effective applications. sigmaaldrich.com The diethylamine NONOate sodium salt form was found to be a less effective dispersant compared to the diethylammonium salt, though it still achieved up to a 50% reduction of Salmonella biofilms on polystyrene at room temperature. sigmaaldrich.com

Table 1: Efficacy of Diethylamine NONOate in Dispersing Bacterial Biofilms Data sourced from studies on Diethylamine NONOate salts against pathogenic bacteria. sigmaaldrich.comnih.gov

| Target Organism | Surface Material | Compound Form | Biofilm Reduction |

| Salmonella enterica (ATCC 14028) | Polypropylene | Diethylammonium Salt | Strong Dispersal |

| Salmonella enterica (Outbreak Cocktail) | Polystyrene | Diethylammonium Salt | Up to 30% |

| E. coli O157:H7 | Polystyrene / Polypropylene | Diethylammonium Salt | ~20% (Limited) |

| Salmonella enterica (14028 & Outbreak Cocktail) | Polystyrene | Sodium Salt | Up to 50% |

Plant Physiology and Defense Signaling

While nitric oxide (NO) is recognized as a critical signaling molecule in plant physiology, involved in processes from growth and development to defense responses against pathogens, detailed research findings focusing specifically on the application and effects of this compound in these pathways are not extensively available in the reviewed literature. mdpi.comnih.gov General studies on NO donors confirm their role in modulating hormonal responses, interacting with reactive oxygen species, and regulating gene expression related to plant defense. mdpi.comnih.gov However, specific data detailing the use of this compound to investigate plant defense signaling or other physiological processes remains limited.

Bone Biology and Osteoblastic Differentiation Processes

Nitric oxide (NO) has been shown to play a direct role in bone biology by facilitating osteoblastic differentiation. Research utilizing NO donors has provided evidence for this function. In studies with cultured mouse osteoblasts, NO donors, including a NONOate compound (1,1-diethyl-2-hydroxy-2-nitrosohydrazine), were found to dose-dependently increase alkaline phosphatase (AIPase) activity and the expression of the osteocalcin (B1147995) gene. researchgate.net These two markers are indicative of mature osteoblast function and bone matrix formation. The findings suggest that NO directly promotes the differentiation process of osteoblasts, which are the cells responsible for synthesizing new bone tissue. researchgate.net

Cell Proliferation and Metabolic Regulation in Cancer Models

Diethylamine NONOate has been utilized as a tool to investigate the complex role of nitric oxide in cancer biology, revealing concentration-dependent effects on cell growth and metabolism.

Research on head and neck squamous cell carcinoma (HNSCC) cell lines has demonstrated that Diethylamine NONOate exerts biphasic, or concentration-dependent, effects on cell proliferation. sigmaaldrich.com At lower concentrations, ranging from 5 to 200 µM, the compound was found to have a pro-proliferative effect, stimulating the growth of cancer cells. sigmaaldrich.com Conversely, at concentrations above 200 µM, Diethylamine NONOate exhibited an anti-proliferative effect, inhibiting cancer cell growth. sigmaaldrich.com This dual role highlights the complex nature of nitric oxide signaling in the tumor microenvironment, where its concentration can determine whether it promotes or suppresses tumor growth. sigmaaldrich.com

The proliferative effects of Diethylamine NONOate are linked to its ability to modulate cancer cell metabolism, specifically glycolysis. In the HN18 HNSCC cell line, a low, pro-proliferative concentration of Diethylamine NONOate (5 µM) was shown to promote glycolysis. sigmaaldrich.com This was evidenced by an increase in the activity of hexokinase (a key glycolytic enzyme) and elevated lactate production. sigmaaldrich.com The enhanced glycolysis was associated with the upregulation of glucose transporter genes GLUT1 and GLUT2, which would facilitate increased glucose uptake by the cancer cells. sigmaaldrich.com In other HNSCC cell lines (HN17 and HN30), low concentrations of the NO donor also enhanced proliferation and upregulated GLUT2, GLUT3, and GLUT4 gene expression, although the glycolytic pathway itself was not directly affected, suggesting that NO's pro-proliferative effects can be mediated by different mechanisms in different cancer cell types. sigmaaldrich.com

Table 2: Effects of Diethylamine NONOate on Head and Neck Cancer Cells Summary of findings from a study on HNSCC cell lines. sigmaaldrich.com

| Concentration Range | Effect on Proliferation | Cell Line (Example) | Metabolic Effect | Gene Expression Changes |

| 5-200 µM | Pro-proliferative | HN18 | Increased Glycolysis (Higher HK activity, Lactate) | Upregulation of GLUT1, GLUT2 |

| >200 µM | Anti-proliferative | All tested HNSCC lines | Not specified | Not specified |

| 5-20 µM | Pro-proliferative | HN17, HN30 | Glycolysis not affected | Upregulation of GLUT2, GLUT3, GLUT4 |

Methodological Considerations and Future Research Trajectories for Diethylamine Nonoate/am

Critical Considerations for Experimental Design

To harness the full potential of Diethylamine (B46881) NONOate/AM as a research tool, careful consideration of its concentration- and time-dependent effects, interactions with the experimental environment, and the inherent limitations in replicating endogenous NO signaling is essential.

Concentration-Dependent and Time-Dependent Effects and Their Biphasic Nature

The biological effects of NO are tightly regulated by its concentration, and the use of Diethylamine NONOate/AM is no exception. The amount of NO released is directly proportional to the concentration of the donor compound, which can lead to varied, and sometimes opposing, biological outcomes.

Low concentrations of NO are often associated with physiological signaling, such as vasodilation and neurotransmission, while high concentrations can induce cytotoxic effects through the generation of reactive nitrogen species. For instance, studies on locomotor-related activity in vitro have shown that Diethylamine NONOate (DEA/NO) modulates the amplitude and frequency of neural bursting in a concentration-dependent manner. researchgate.net At a concentration of 50 μM, an increase in burst amplitude and a decrease in frequency were observed. researchgate.net However, at a higher concentration of 200 μM, both the amplitude and frequency of the bursts were decreased. researchgate.net This demonstrates a biphasic or differential effect based on the concentration applied.

Similarly, the timing of NO release and the duration of exposure are critical variables. Diethylamine NONOate is characterized by a relatively rapid release of NO. Its parent compound, DEA NONOate, has a half-life of approximately 2 minutes at 37°C and pH 7.4, and 16 minutes at 22-25°C. caymanchem.comnih.gov This rapid, bolus-like release profile can be advantageous for studying acute responses to NO. However, this kinetic profile may not be suitable for investigating processes that require sustained, low-level NO signaling. In antimicrobial studies, the time-dependent effects are evident. An 8 mM concentration of DEA-NONOate significantly inhibited E. coli growth at 2 hours, but this effect was not sustained at the 20-hour time point. nih.gov In contrast, a much higher concentration of 65 mM resulted in a 99.9% reduction in E. coli growth over 20 hours. nih.govmedchemexpress.comnih.gov This highlights the interplay between concentration and time in determining the experimental outcome.

The biphasic nature of NO effects, where low concentrations can be protective or signaling-oriented and high concentrations can be damaging, has been observed in various contexts. For example, in the context of biofilm dispersal, low, picomolar concentrations of DEA NONOate were found to be more effective at dispersing biofilms of Salmonella enterica and Escherichia coli O157:H7 than higher concentrations, demonstrating an inverse dose-response relationship. nih.gov

Table 1: Concentration- and Time-Dependent Effects of Diethylamine NONOate

| Experimental Model | Concentration | Time | Observed Effect | Reference |

|---|---|---|---|---|

| E. coli Growth | 8 mM | 2 hours | ~80% inhibition | nih.gov |

| E. coli Growth | 8 mM | 20 hours | Inhibition not sustained | nih.gov |

| E. coli Growth | 65 mM | 20 hours | 99.9% inhibition | nih.govmedchemexpress.com |

| Murine Locomotor Network | 50 μM | - | Increased burst amplitude, decreased frequency | researchgate.net |

| Murine Locomotor Network | 200 μM | - | Decreased burst amplitude and frequency | researchgate.net |

| Salmonella Biofilm Dispersal | Picomolar range | 6-24 hours | High dispersal (inverse relationship) | nih.gov |

Interaction with Diverse Biological Matrices and Redox Environments

Once this compound enters a cell and is cleaved by esterases, the resulting Diethylamine NONOate spontaneously decomposes to release NO. merckmillipore.com The rate of this decomposition and the subsequent fate of the released NO are heavily influenced by the surrounding biological matrix and its redox state.

Biological fluids and cellular compartments are complex mixtures of proteins, thiols (like glutathione), metal ions, and other molecules that can react with NO or the NONOate itself. For example, NO can react with superoxide (B77818) to form peroxynitrite, a potent and damaging oxidant. Therefore, the redox environment of the cell or tissue under investigation can dramatically alter the downstream effects of NO released from the donor. Some studies have indicated that certain effects attributed to NONOates may not be mediated by NO alone, but by the parent molecule or its decomposition byproducts, urging caution in interpretation. nih.gov

Furthermore, the stability of the NONOate moiety is pH-dependent, with decomposition accelerating in acidic conditions. nih.gov This is a critical consideration in experiments involving cellular compartments with varying pH, such as lysosomes, or in disease states associated with acidosis. The presence of other molecules can also directly impact the observed effects. For instance, in studies of vascular relaxation, the effects of DEA NONOate can be mediated by both cGMP-dependent and cGMP-independent pathways, and the contribution of potassium channels can be unmasked by inhibiting cGMP signaling. nih.gov This illustrates a complex interplay with the existing signaling networks within the biological matrix.

Challenges in Mimicking Endogenous NO Release Profiles

One of the most significant challenges in using any exogenous NO donor, including this compound, is the difficulty of replicating the spatiotemporal precision of endogenous NO production. In vivo, NO is synthesized by a family of nitric oxide synthase (NOS) enzymes. researchgate.net This production is highly localized, transient, and exquisitely regulated in response to specific physiological stimuli.

Exogenous donors, in contrast, typically lead to a more widespread and less controlled release of NO. The rapid burst of NO from Diethylamine NONOate, for example, does not mimic the sustained, low-level release characteristic of endothelial NOS (eNOS) activity in maintaining vascular tone. caymanchem.comnih.gov This discrepancy can lead to pharmacological effects that may not accurately reflect the physiological role of endogenously produced NO. Researchers must acknowledge that they are often studying the effects of an "NO bolus" rather than a finely tuned physiological signal. This limitation is a crucial factor when extrapolating findings from in vitro studies using NO donors to complex in vivo physiology. jacc.org

Strategies for Targeted Delivery and Controlled Release in Experimental Contexts

To overcome the limitations of simple, bolus-delivery of NO, researchers are developing sophisticated strategies to control the release and target the delivery of NO donors in experimental settings.

Novel Delivery Systems (e.g., Nanoparticles, Polymeric Conjugates)

The encapsulation of NO donors within nanocarriers or their conjugation to polymers represents a promising frontier in NO research. These approaches aim to improve the stability of the donor, control its release kinetics, and target it to specific cells or tissues.

Nanoparticles: Loading Diethylamine NONOate or other NONOates into nanoparticles, such as liposomes or polymeric micelles, can protect the donor from premature degradation and modulate its release profile. nih.govdovepress.com The properties of the nanoparticle, such as its size, charge, and surface chemistry, can be tuned to control its biodistribution and cellular uptake. For example, polymeric micelles, formed by the self-assembly of amphiphilic block copolymers, can encapsulate hydrophobic drugs or moieties in their core, providing stability and controlled release. dovepress.com This strategy could be adapted for esterase-cleavable NONOates to ensure intracellular delivery and release.

Polymeric Conjugates: Covalently attaching NO donors to polymer backbones is another effective strategy for achieving controlled release. nih.govmdpi.com The polymer's properties can dictate the release rate. For instance, incorporating NONOates into hydrogels can create a depot from which NO is released slowly over time. nih.gov A system using a thermosensitive Pluronic F127 and branched polyethylenimine (BPEI) to form a NONOate-conjugated gel demonstrated reduced initial burst and prolonged NO release. nih.gov Such systems offer the potential to more closely mimic sustained endogenous NO production in specific experimental contexts.

Table 2: Examples of Advanced Delivery Systems for NO Donors

| Delivery System Type | Polymer/Material | NO Donor Type | Key Feature | Reference |

|---|---|---|---|---|

| Hydrogel | Pluronic F127-BPEI | NONOate | Reduced initial burst, prolonged release | nih.gov |

| Polymeric Micelles | Amphiphilic block copolymers | General (hydrophobic drugs) | Enhanced stability, potential for controlled release | dovepress.com |

| Polymer-Drug Conjugates | Various (e.g., PEG, Chitosan) | Various | Improved stability, kinetics, and targeting | nih.govmdpi.com |

| Dendrimers | Poly(propylene imine) (PPI) | NONOate | High NO loading, release over hours | researchgate.net |

Future Directions in Mechanistic Elucidation and Application Development

The field of NO research continues to evolve, with a focus on refining experimental tools and uncovering deeper mechanistic insights. For compounds like this compound, future research will likely concentrate on several key areas. A deeper understanding of the fundamental chemistry, including redox behavior and mechanisms of NO release, is considered crucial for maximizing the clinical and research potential of NONOates. nih.gov

There is a need to develop a wider array of NONOates with diverse release profiles, allowing researchers to select a donor that best matches the biological process under investigation. Furthermore, creating "on-demand" release systems, where NO is liberated only in the presence of a specific trigger (e.g., light, a particular enzyme, or a change in pH), would provide unprecedented experimental control. nih.gov The development of multi-functional delivery platforms that co-deliver NO with other therapeutic or diagnostic agents is another exciting avenue. researchgate.net

Mechanistically, future studies should aim to more clearly distinguish the effects of NO itself from those of the donor molecule or its byproducts. nih.gov Combining the use of this compound with advanced analytical techniques for real-time NO measurement and sophisticated cellular imaging will be essential for dissecting the precise role of NO in complex signaling pathways. As these methodological refinements and novel delivery strategies are developed, this compound and related compounds will remain indispensable tools for advancing our understanding of the profound and varied biology of nitric oxide.

Differentiation of NO vs. HNO Signaling in Specific Biological Contexts